molecular formula C5H5IN2O B1315964 1-acetyl-4-iodo-1H-pyrazole CAS No. 98027-52-2

1-acetyl-4-iodo-1H-pyrazole

Cat. No. B1315964
CAS RN: 98027-52-2
M. Wt: 236.01 g/mol
InChI Key: VQBDZJOQOOMNRZ-UHFFFAOYSA-N
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Description

“1-acetyl-4-iodo-1H-pyrazole” is a molecular compound with the formula C5H5IN2O . It is a member of the pyrazoles, which are heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-acetyl-4-iodo-1H-pyrazole”, involves several methods. One common method is the condensation of ketones, aldehydes, and hydrazine monohydrochloride, which forms pyrazoline intermediates. These intermediates can then undergo oxidation to yield a variety of pyrazoles . Another method involves the reaction of enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .


Molecular Structure Analysis

The molecular structure of “1-acetyl-4-iodo-1H-pyrazole” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure can be determined using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

Pyrazole derivatives, including “1-acetyl-4-iodo-1H-pyrazole”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-acetyl-4-iodo-1H-pyrazole” can be determined using various techniques. For instance, its molecular weight is approximately 236.010 Da . More detailed properties such as melting point, solubility, and spectral data can be obtained through experimental methods.

Scientific Research Applications

Synthesis and Characterization

1-acetyl-4-iodo-1H-pyrazole and its derivatives have been extensively studied for their synthesis and molecular structure. Inkaya et al. (2012) characterized a similar pyrazole compound using X-ray diffraction, spectroscopy, and computational methods, revealing detailed molecular geometry and electronic properties. Thirunarayanan and Sekar (2016) developed a one-pot synthesis method for 1N-acetyl pyrazoles, analyzing their spectral data and molecular interactions. Xie et al. (2008) synthesized a series of 1-acetyl derivatives and determined their crystal structures, indicating their significance in structural chemistry. The synthesis process often involves microwave-assisted cyclization and acetylation of chalcones, as described by Thirunarayanan and Sekar (2014), highlighting a solvent-free approach that yields high-quality N-acetyl pyrazole derivatives with characterized spectral properties (Inkaya et al., 2012) (Thirunarayanan & Sekar, 2016) (Xie et al., 2008) (Thirunarayanan & Sekar, 2014).

Biological and Catalytic Properties

The derivatives of 1-acetyl-4-iodo-1H-pyrazole have been studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Kocyigit et al. (2019) synthesized a series of 1,3,5-trisubstituted pyrazoline derivatives, revealing significant inhibition against acetylcholinesterase and carbonic anhydrase enzymes, suggesting potential therapeutic applications. Anandarajagopal et al. (2010) synthesized 1H-pyrazole derivatives and evaluated their antiepileptic and antimicrobial activities. Yunusova et al. (2021) demonstrated the catalytic activity of hypervalent iodine(iii)-derivatives in a Knorr-type reaction, indicating the role of 1-acetyl-4-iodo-1H-pyrazole derivatives in synthetic organic chemistry (Kocyigit et al., 2019) (Anandarajagopal et al., 2010) (Yunusova et al., 2021).

Advanced Synthesis Techniques

Advanced synthesis techniques for 1-acetyl-4-iodo-1H-pyrazole derivatives have been explored to enhance their properties and applications. Waldo et al. (2008) developed a method for the selective synthesis of substituted 1-acyl-4-iodo-1H-pyrazoles via dehydration and iodination of dihydropyrazoles. The method highlights the chemical versatility and potential for producing functionally diverse derivatives. The synthesis involves a range of reactions and conditions, showcasing the compound's adaptability in chemical synthesis (Waldo et al., 2008).

Safety And Hazards

“1-acetyl-4-iodo-1H-pyrazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

Future Directions

Pyrazole derivatives, including “1-acetyl-4-iodo-1H-pyrazole”, have shown potential in various fields such as medicinal chemistry, drug discovery, and agrochemistry . Future research could focus on optimizing their therapeutic activity with fewer adverse effects . Additionally, the development of new and improved synthetic methods for pyrazole derivatives is an important area of organic chemistry .

properties

IUPAC Name

1-(4-iodopyrazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-4(9)8-3-5(6)2-7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBDZJOQOOMNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572049
Record name 1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-4-iodo-1H-pyrazole

CAS RN

98027-52-2
Record name 1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetyl chloride (38.2 mL, 1.07 equiv) and triethylamine (86 mL, 1.2 equiv) were added at 0° C. to a solution of 4-iodo-1H-pyrazole (100 g, 0.515 mol) in dichloromethane (1 L). The mixture was stirred overnight at room temperature. The reaction mixture was poured into water. The aqueous layer was extracted with dichloromethane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and filtered. The residue obtained by concentration was purified by silica gel column chromatography (Hexane/EtOAc 20:1 to 1:1) to give N-acetyl 4-iodo-1H-pyrazole as a solid (110 g, 91%).
Quantity
38.2 mL
Type
reactant
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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